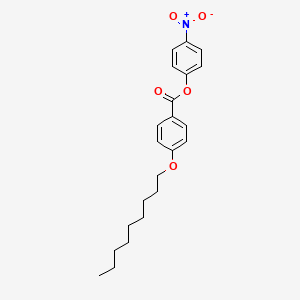
(4-nitrophenyl) 4-nonoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) 4-nonoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a nonoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 4-nonoxybenzoate typically involves the esterification of 4-nitrophenol with 4-nonoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 4-nonoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-nonoxybenzoic acid.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium hydroxide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-aminophenyl 4-nonoxybenzoate.
Substitution: Various substituted phenyl 4-nonoxybenzoates.
Ester Hydrolysis: 4-nitrophenol and 4-nonoxybenzoic acid.
Scientific Research Applications
(4-nitrophenyl) 4-nonoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) 4-nonoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the ester bond is hydrolyzed by esterases, releasing 4-nitrophenol, which can be quantitatively measured. The nitrophenyl group acts as a chromophore, allowing for easy detection and analysis.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl acetate: Similar ester structure but with an acetate group instead of a nonoxybenzoate group.
4-nitrophenyl butyrate: Contains a butyrate group instead of a nonoxybenzoate group.
4-nitrophenyl palmitate: Features a longer aliphatic chain compared to the nonoxybenzoate group.
Uniqueness
(4-nitrophenyl) 4-nonoxybenzoate is unique due to the presence of the nonoxybenzoate group, which imparts distinct physicochemical properties and reactivity compared to other nitrophenyl esters. This uniqueness makes it suitable for specific applications in research and industry.
Properties
CAS No. |
78901-50-5 |
|---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C22H27NO5/c1-2-3-4-5-6-7-8-17-27-20-13-9-18(10-14-20)22(24)28-21-15-11-19(12-16-21)23(25)26/h9-16H,2-8,17H2,1H3 |
InChI Key |
KHKSEYZKYFVXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

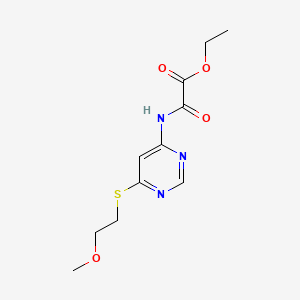
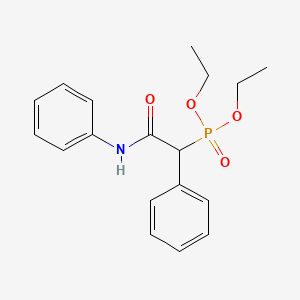
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
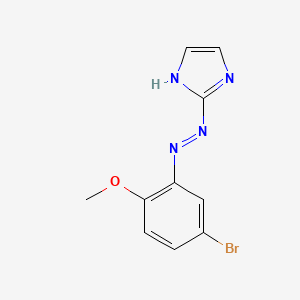
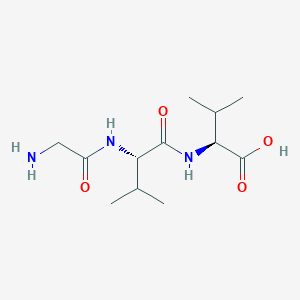

![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
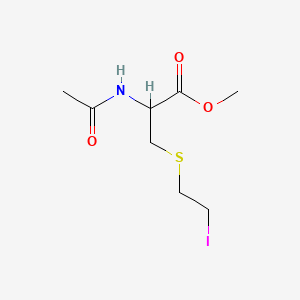
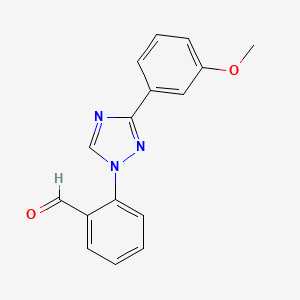
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
